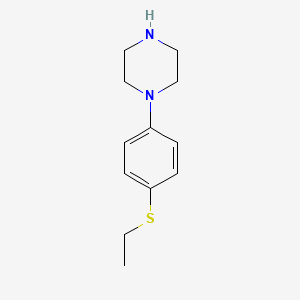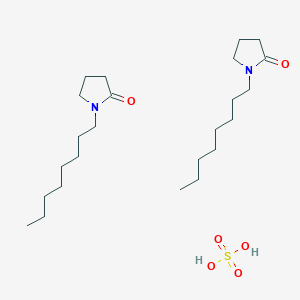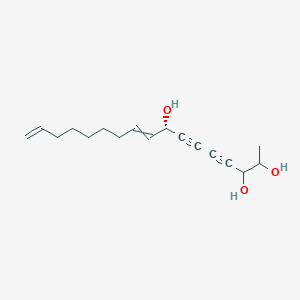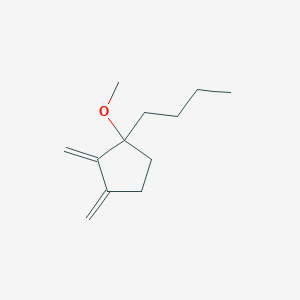
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane is an organic compound characterized by its unique cyclopentane ring structure with butyl and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane typically involves the alkylation of a cyclopentane derivative. One common method includes the reaction of 1-methoxy-2,3-dimethylidenecyclopentane with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium iodide in acetone can replace the methoxy group with an iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Iodinated cyclopentane derivatives.
Applications De Recherche Scientifique
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Butyl-2,3-dimethylimidazolium bromide: An ionic liquid with similar structural features but different functional groups.
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with comparable applications in catalysis and solvent systems.
Uniqueness: 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane is unique due to its specific cyclopentane ring structure and the presence of both butyl and methoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
917833-48-8 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-butyl-1-methoxy-2,3-dimethylidenecyclopentane |
InChI |
InChI=1S/C12H20O/c1-5-6-8-12(13-4)9-7-10(2)11(12)3/h2-3,5-9H2,1,4H3 |
Clé InChI |
LXKCZZGIYLHSCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCC(=C)C1=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


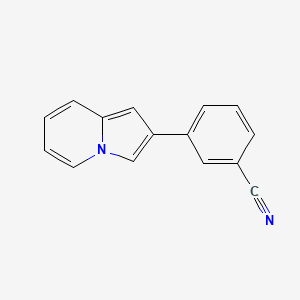
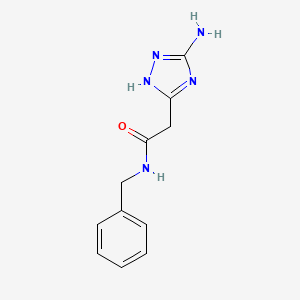

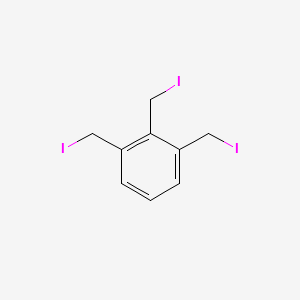
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
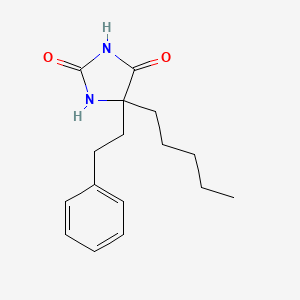
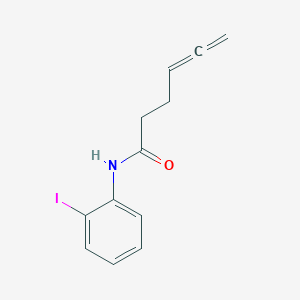
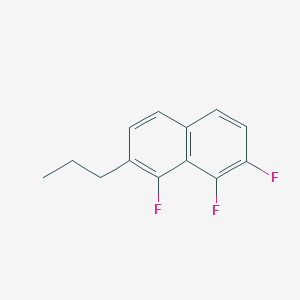
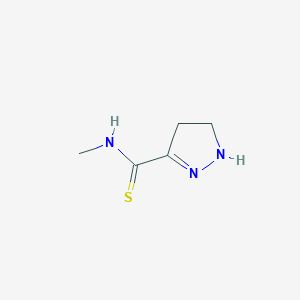
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
